molecular formula C11H10F2N2O2S B7585718 1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole

1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole

Cat. No. B7585718
M. Wt: 272.27 g/mol
InChI Key: GEWJTIIOJZUYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as Diflumidone and is used in the pharmaceutical industry as an antifungal agent. Diflumidone has also been found to have potential applications in the agricultural industry as a fungicide. In

Mechanism of Action

The mechanism of action of Diflumidone involves the inhibition of fungal cell growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. Diflumidone inhibits the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol. This disruption of ergosterol synthesis leads to the breakdown of fungal cell membranes, ultimately resulting in fungal cell death.
Biochemical and Physiological Effects
Diflumidone has been found to have low toxicity in mammals and has been shown to have no significant effects on the liver, kidneys, or reproductive system. However, it has been found to have some effects on the nervous system, including decreased motor activity and increased sensitivity to stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using Diflumidone in lab experiments is its specificity for fungal cells, which allows for targeted studies of fungal cell growth and function. However, one limitation is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on Diflumidone. One area of interest is the development of new antifungal agents based on the structure of Diflumidone. Another area of interest is the study of the effects of Diflumidone on other organisms, such as bacteria and plants. Additionally, further research is needed to fully understand the mechanism of action of Diflumidone and its potential applications in the agricultural industry.

Synthesis Methods

The synthesis of Diflumidone involves the reaction of 2,3-difluorobenzylamine with methanesulfonyl chloride in the presence of a base. This reaction results in the formation of 1-[(2,3-difluorophenyl)methyl]-2-methylsulfonylimidazole. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

Diflumidone has been extensively studied for its potential applications in scientific research. It has been found to have antifungal properties and has been used to study the mechanism of action of antifungal agents. Diflumidone has also been studied for its potential applications in the agricultural industry as a fungicide.

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-2-methylsulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S/c1-18(16,17)11-14-5-6-15(11)7-8-3-2-4-9(12)10(8)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWJTIIOJZUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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